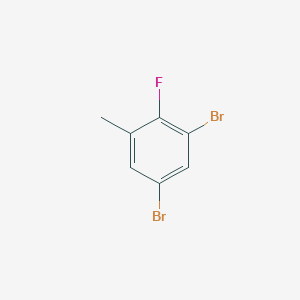

3,5-Dibromo-2-fluorotoluene

Description

Contextualization within Halogenated Aromatic Compounds

Halogenated aromatic hydrocarbons are a class of chemical compounds characterized by a benzene (B151609) ring substituted with one or more halogen atoms (fluorine, chlorine, bromine, or iodine). iloencyclopaedia.org These compounds are not merely simple derivatives of aromatic systems; the presence and nature of the halogen substituents profoundly influence their chemical reactivity, physical properties, and biological activity. iloencyclopaedia.org

The introduction of halogens into an aromatic ring can:

Serve as a reactive handle: Halogen atoms, particularly bromine and iodine, are excellent leaving groups in a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Modulate electronic properties: The high electronegativity of halogens, especially fluorine, can significantly alter the electron density of the aromatic ring, influencing its susceptibility to electrophilic or nucleophilic attack.

Influence molecular conformation and binding: The size and lipophilicity of halogen atoms can impact how a molecule interacts with biological targets such as enzymes and receptors.

Within this broad class, 3,5-Dibromo-2-fluorotoluene stands out due to its specific arrangement of substituents. The ortho-fluorine atom, relative to the methyl group, along with the two meta-bromine atoms, creates a unique electronic and steric environment that chemists can exploit for selective transformations.

Strategic Importance in Organic Chemistry Research

The strategic importance of this compound lies in its utility as a versatile intermediate for synthesizing more complex molecules. The differential reactivity of the bromine and fluorine substituents allows for a stepwise and controlled functionalization of the aromatic ring. This is particularly valuable in the synthesis of pharmaceutical and agrochemical compounds, where precise control over the molecular structure is paramount for achieving desired biological activity and minimizing off-target effects.

The presence of multiple halogen atoms offers several synthetic advantages:

Orthogonal Reactivity: The bromine atoms can be selectively targeted for reactions like Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, leaving the fluorine atom untouched for subsequent transformations.

Directed Lithiation: The fluorine atom can direct ortho-lithiation, allowing for the introduction of a substituent at the C6 position.

Fine-tuning of Properties: The combination of fluorine and bromine allows for the fine-tuning of steric and electronic properties of the final product.

Overview of Research Trajectories for the Compound

Current research involving this compound is primarily focused on its application as a building block in the synthesis of novel organic materials and biologically active molecules. Researchers are exploring its use in the development of new pharmaceuticals, agrochemicals, and specialty chemicals.

One notable synthetic route involves the transformation of 2,4-dibromo-5-methylaniline (B372499). The amino group can be converted to a fluorine atom via a Schiemann reaction, which involves diazotization followed by treatment with fluoroboric acid, to yield this compound. researchgate.net The methyl group can then be further functionalized, for example, through oxidation to an aldehyde or carboxylic acid, providing a handle for further synthetic manipulations. researchgate.net

The compound's derivatives, such as 3,5-Dibromo-2-fluorobenzaldehyde, are also valuable intermediates. bldpharm.com The exploration of its reactivity in various catalytic systems and the development of efficient, scalable synthetic routes to this compound and its derivatives remain active areas of investigation.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 85233-13-2 |

| Molecular Formula | C₇H₅Br₂F |

| Molecular Weight | 267.92 g/mol |

| MDL Number | MFCD09800763 |

Table created with data from 1PlusChem. 1pchem.com

Structure

3D Structure

Properties

Molecular Formula |

C7H5Br2F |

|---|---|

Molecular Weight |

267.92 g/mol |

IUPAC Name |

1,5-dibromo-2-fluoro-3-methylbenzene |

InChI |

InChI=1S/C7H5Br2F/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3 |

InChI Key |

FGAFUBIRVFOJQI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1F)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Dibromo 2 Fluorotoluene

Precursor-Based Synthesis and Derivatization

Synthesis from Anilines via Diazotization and Halogenation (e.g., Schiemann Reaction)

A prominent method for the synthesis of aryl fluorides is the Balz-Schiemann reaction, which transforms a primary aromatic amine into an aryl fluoride (B91410) through a diazonium tetrafluoroborate (B81430) intermediate. wikipedia.org This reaction is conceptually similar to the Sandmeyer reaction, which is used to produce other aryl halides. wikipedia.org

One potential pathway to 3,5-dibromo-2-fluorotoluene involves the diazotization of a corresponding aniline (B41778), such as 3,5-dibromo-2-fluoroaniline. In a related synthesis, researchers have proposed the transformation of 2,4-dibromo-5-methylaniline (B372499) to this compound via the Schiemann reaction. researchgate.net This process involves converting the amino group into a diazonium fluoroborate with reagents like sodium nitrite (B80452) and fluoroboric acid at low temperatures, followed by thermal decomposition of the isolated diazonium salt to yield the final fluorinated product. wikipedia.orgresearchgate.net

The Schiemann reaction offers a reliable route for introducing a fluorine atom onto an aromatic ring. uwindsor.cagoogle.com Modifications to the classic reaction, such as using hexafluorophosphoric acid instead of fluoboric acid, have been shown to improve yields in certain cases. uwindsor.caacs.org The stability of the intermediate diazonium fluoborate salts, which can often be isolated and purified, contributes to the utility of this method. uwindsor.ca

A general representation of the Schiemann reaction is as follows: ArNH₂ → [ArN₂]⁺BF₄⁻ → ArF + N₂ + BF₃ wikipedia.org

For the synthesis of this compound, the specific aniline precursor would be key. For instance, starting from 2-amino-3,5-dibromotoluene (B189320), a diazotization reaction followed by treatment with a fluoride source like HBF₄ would be a viable synthetic route.

Bromination of Fluorotoluene Derivatives

The direct bromination of fluorotoluene derivatives presents another strategic approach to synthesizing this compound. This involves the introduction of bromine atoms onto a pre-existing fluorotoluene ring system.

The bromination of 2-fluorotoluene (B1218778) can be achieved through electrophilic aromatic substitution. The directing effects of the methyl and fluorine substituents on the aromatic ring are crucial for determining the position of the incoming bromine atoms. The methyl group is an ortho, para-director, while the fluorine atom is also an ortho, para-director, though deactivating. This can lead to a mixture of products.

To achieve the desired 3,5-dibromo substitution pattern on a 2-fluorotoluene starting material, precise control over reagents and catalysts is necessary. Lewis acids such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃) are commonly used as catalysts to polarize the bromine molecule, making it a more potent electrophile. pressbooks.pub The reaction conditions, including solvent and temperature, also play a significant role in the regioselectivity of the bromination. For example, the bromination of 4-fluorotoluene (B1294773) often occurs in the presence of a Lewis acid catalyst in a solvent like dichloromethane.

In a similar vein, the bromination of 4-fluorotoluene with bromine in glacial acetic acid is a common method. The use of iodine as an additive can sometimes enhance the regioselectivity of the reaction. Achieving the specific 3,5-dibromo isomer from 2-fluorotoluene would require careful optimization of these conditions to overcome the directing effects of the substituents and favor the desired product.

Table 1: Catalysts and Conditions for Electrophilic Bromination

| Catalyst | Solvent | Temperature | Key Features |

|---|---|---|---|

| Iron (Fe) | Glacial Acetic Acid | 20-100°C | Traditional catalyst, moderate selectivity. |

| Aluminum Bromide (AlBr₃) | Dichloromethane | 0-25°C | Enhances reaction rate and selectivity. |

| Iodine (I₂) Additive | Glacial Acetic Acid | Reflux | Can improve regioselectivity. |

Radical bromination offers an alternative to electrophilic substitution, particularly for the bromination of the methyl group (benzylic bromination). However, for introducing bromine onto the aromatic ring, radical conditions are less common but can be relevant under specific circumstances. Radical bromination of the aromatic ring itself is not a standard method for achieving the desired substitution pattern of this compound.

Standard radical bromination using N-bromosuccinimide (NBS) with light or a radical initiator like AIBN typically results in the bromination of the benzylic position of toluene (B28343) derivatives. smolecule.com While this is a powerful tool for other synthetic transformations, it is not the primary method for the ring bromination required here. Some reports suggest that discrepancies in bromination outcomes can arise from competing radical versus electrophilic pathways, which can be investigated through mechanistic studies.

Fluorination of Dibromotoluene Precursors

An alternative synthetic strategy involves the introduction of the fluorine atom onto a dibromotoluene scaffold. This approach relies on nucleophilic fluorination methods.

Halogen exchange (Halex) reactions provide a direct method for introducing fluorine into an aromatic ring by replacing another halogen, typically chlorine or bromine. This process often utilizes alkali metal fluorides like potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent. researchgate.net The reactivity of the halide leaving group generally follows the order I > Br > Cl. researchgate.net

For the synthesis of this compound, a potential precursor would be 2,3,5-tribromotoluene, where a selective halogen exchange at the 2-position would be required. However, achieving such regioselectivity can be challenging.

A more plausible route would be the fluorination of a precursor where the fluorine is introduced by replacing a different leaving group, such as a nitro or a diazonium group, on a dibromotoluene substrate. For example, a diazotization of 2-amino-3,5-dibromotoluene followed by treatment with a fluoride source is a viable approach.

Direct fluorination of a dibromotoluene, such as 3,5-dibromotoluene (B156392), to introduce a fluorine at the 2-position is not a straightforward reaction. Electrophilic fluorinating agents, such as Selectfluor®, are available but the regioselectivity would be a significant challenge due to the directing effects of the two bromine atoms and the methyl group. libretexts.org

Table 2: Comparison of Synthetic Strategies

| Synthetic Approach | Precursor Example | Key Reagents | Advantages | Challenges |

|---|---|---|---|---|

| Aniline Diazotization | 3,5-Dibromo-2-fluoroaniline | NaNO₂, HBF₄ | Well-established for aryl fluorides. wikipedia.org | Availability of the specific aniline precursor. |

| Bromination of Fluorotoluene | 2-Fluorotoluene | Br₂, FeBr₃ | Direct approach. | Controlling regioselectivity to obtain the 3,5-dibromo isomer. |

| Fluorination of Dibromotoluene | 2-Amino-3,5-dibromotoluene | NaNO₂, HBF₄ | Utilizes a dibrominated starting material. | Requires a suitable leaving group for fluorination. |

Electrophilic Fluorination Strategies

Electrophilic fluorination is a key method for introducing a fluorine atom onto an aromatic ring, particularly when the substrate is electron-rich or when specific regioselectivity is required. numberanalytics.com This process involves an electrophilic fluorine source that attacks the aromatic system. alfa-chemistry.com For the synthesis of this compound, a logical precursor would be 3,5-dibromotoluene. The bromine atoms are deactivating but are ortho, para-directing, while the methyl group is activating and also ortho, para-directing. The position ortho to the methyl group (C2) is sterically accessible and activated, making it a prime target for electrophilic substitution.

Common electrophilic fluorinating reagents belong to the N-F class, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-Fluorobenzenesulfonimide (NFSI). numberanalytics.comalfa-chemistry.com These reagents are favored for their relative stability and selectivity under mild conditions. rsc.org The reaction typically proceeds in a polar aprotic solvent like acetonitrile (B52724) or dichloroethane at moderately elevated temperatures (e.g., 60–80°C), yielding the fluorinated product. The mechanism involves the attack of the electron-rich aromatic ring of 3,5-dibromotoluene on the electrophilic fluorine atom of the N-F reagent. numberanalytics.com

| Reagent Class | Example Reagent | Typical Conditions |

| N-F Reagents | Selectfluor® (F-TEDA-BF₄) | Acetonitrile, 60-80°C |

| N-F Reagents | N-Fluorobenzenesulfonimide (NFSI) | Dichloroethane, RT-60°C |

| Hypervalent Iodine | (Difluoroiodo)toluene | In situ generation from PhIO and HF discoveroakwoodchemical.com |

Convergent and Divergent Synthetic Pathways

The synthesis of this compound can be designed using either convergent or divergent strategies, which offer different advantages in terms of efficiency and molecular diversity.

Divergent Synthesis: This approach begins with a common starting material that is sequentially modified to produce the final product. wikipedia.org A plausible divergent route to this compound would start with 2-fluorotoluene. This precursor would then undergo electrophilic bromination. The fluorine atom is an ortho, para-director, and the methyl group is also an ortho, para-director. The combined directing effects would favor the introduction of bromine atoms at the 3 and 5 positions, leading to the desired product. This strategy is linear, with each step building upon the last.

Convergent Synthesis: A convergent synthesis involves preparing different fragments of the target molecule separately and then combining them in a later step. researchgate.net For this compound, a hypothetical convergent approach could involve a cross-coupling reaction. For instance, one could prepare a 3,5-dibromophenylboronic acid derivative and couple it with a methyl-containing partner, though direct fluorination or bromination is more common for this specific structure. A more relevant convergent example in this chemical space is the Suzuki-Miyaura coupling of 3-bromo-5-fluorophenylboronic acid with a methyl Grignard reagent to form 3-bromo-5-fluorotoluene, which could then be further brominated.

Comparative Analysis of Synthetic Efficiencies and Selectivities

Different synthetic routes to halogenated toluenes show varying levels of efficiency and selectivity. The choice of pathway significantly impacts yield, purity, and the formation of isomers.

One common strategy involves the bromination of a fluorinated precursor. For example, the direct bromination of 4-fluorotoluene using Br₂ with a Lewis acid catalyst like iron is a standard method. A similar approach starting with 2-fluorotoluene would be a primary route to this compound.

Alternatively, fluorination of a dibrominated precursor can be employed. Electrophilic fluorination of 3,5-dibromotoluene with a reagent like Selectfluor® offers mild conditions and potentially high purity. Another method is halogen exchange (Halex reaction), where a different halogen is replaced by fluorine, for instance, by reacting a chlorinated precursor with potassium fluoride (KF) in a polar aprotic solvent, though this often requires high temperatures.

The following table provides a comparative analysis of plausible synthetic routes.

| Method | Starting Material | Key Steps | Reported Yields (for similar transformations) | Selectivity/Purity |

| Electrophilic Bromination | 2-Fluorotoluene | Bromination using Br₂ and a Lewis acid catalyst (e.g., FeBr₃). | 50-70% | Good regioselectivity due to directing groups, but risks of polybromination exist. |

| Electrophilic Fluorination | 3,5-Dibromotoluene | Fluorination with Selectfluor® in an aprotic solvent. | 60-75% | High, with minimal side products under optimized conditions. |

| Halogen Exchange (SNAr) | 3,5-Dibromo-2-chlorotoluene | Reaction with KF in a polar aprotic solvent (e.g., DMF) at high temperature. | 55-70% | High purity (>95%) after distillation is often achievable. |

Green Chemistry and Sustainable Synthesis Approaches

In line with modern chemical manufacturing standards, green chemistry principles are increasingly applied to the synthesis of halogenated aromatic compounds. researchgate.net These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nsf.govrsc.org Key strategies include the use of safer solvents, development of catalytic instead of stoichiometric processes, and the adoption of advanced manufacturing technologies like continuous flow chemistry. rsc.org

The choice of solvent is critical in green synthesis. Traditional polar aprotic solvents like DMF and NMP are effective but pose significant health and environmental risks. wpmucdn.com Research has focused on identifying safer, more sustainable alternatives.

Ionic Liquids (ILs): These are salts with low melting points that can act as both solvents and catalysts. mdpi.comwarwick.ac.uk Their negligible vapor pressure reduces air pollution and exposure risk. rsc.org In fluorination reactions, ILs can enhance the solubility and reactivity of fluoride salts like KF, potentially improving reaction rates and yields in nucleophilic substitutions. mdpi.com The ionic nature of ILs can facilitate SN2 fluorination processes through strong Coulombic interactions. mdpi.com

Environmentally Benign Solvents: Solvents derived from biomass are gaining traction as replacements for petroleum-based ones. wpmucdn.com Examples include Cyrene (dihydrolevoglucosenone), cyclopentanone, and γ-valerolactone (GVL), which are polar aprotic solvents with lower toxicity profiles. wpmucdn.com Research into their use for fluorination and other halogenation reactions is ongoing, aiming to replace hazardous solvents without compromising reaction efficiency. wpmucdn.commdpi.com

| Solvent | Type | Key Green Attributes |

| [bmim][BF₄] | Ionic Liquid | Low volatility, recyclable, enhances reactivity. mdpi.com |

| Cyrene | Bio-based | Biodegradable, derived from cellulose, low toxicity. wpmucdn.com |

| Cyclopentanone | Bio-based | Can be derived from biomass, lower toxicity than traditional solvents. wpmucdn.com |

| 2-MeTHF | Bio-based | Derived from biomass, good alternative to THF. nsf.gov |

| Water | Benign | The ultimate green solvent, though often limited by reactant solubility. rsc.org |

Continuous flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers significant advantages for sustainable synthesis. mit.eduresearchgate.net This technology is particularly well-suited for the synthesis of halogenated intermediates.

Key benefits include:

Enhanced Safety: Hazardous reagents or unstable intermediates are generated and consumed in small volumes within the reactor, minimizing the risk of accidents. umontreal.ca

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, which can lead to higher yields, better selectivity, and shorter reaction times. researchgate.net

Scalability and Automation: Production can be scaled up by running the system for longer periods or by using multiple reactors in parallel ('numbering-up'). researchgate.net This approach facilitates on-demand production and process automation. mit.edu

For the synthesis of this compound, a flow process for the bromination step could use a microreactor system to improve heat transfer, reducing reaction times to under an hour and increasing yields to 80-85%.

Advanced Reactivity and Mechanistic Investigations of 3,5 Dibromo 2 Fluorotoluene

Carbon-Carbon Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. For 3,5-Dibromo-2-fluorotoluene, these reactions provide a means to selectively replace one or both bromine atoms with various carbon-based functional groups.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound, typically catalyzed by a palladium complex. This reaction is widely used for creating biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and materials science. nih.gov

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. yonedalabs.com The process begins with the oxidative addition of the aryl bromide to a palladium(0) complex, forming a palladium(II) intermediate. yonedalabs.com For this compound, this activation of the C-Br bond is the initiating step. The reactivity of aryl bromides in this step is generally higher than that of aryl chlorides and lower than that of aryl iodides.

The electronic environment of the aromatic ring in this compound influences this activation. The electron-withdrawing nature of the fluorine atom can enhance the rate of oxidative addition. However, steric hindrance from the adjacent methyl and fluorine groups may differentially affect the reactivity of the two bromine atoms at the C3 and C5 positions. It is generally anticipated that the C5-Br bond would be more sterically accessible and thus potentially more reactive toward oxidative addition than the C3-Br bond, which is flanked by both the methyl and fluorine substituents.

The success of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The substrate scope for aryl bromides is broad, and with modern catalysts, even deactivated or sterically hindered substrates can be coupled effectively.

Ligands: The choice of phosphine (B1218219) ligand is critical. Electron-rich and bulky ligands are known to facilitate both the oxidative addition and reductive elimination steps. yonedalabs.com For substrates similar to this compound, ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have proven effective, particularly for challenging couplings. nih.gov The use of N-heterocyclic carbene (NHC) ligands has also emerged as a powerful alternative to traditional phosphine ligands. rsc.org

Substrates: A wide array of aryl- and heteroarylboronic acids or their corresponding esters can be coupled with aryl bromides. nih.govnih.gov This allows for the introduction of diverse functionalities. For this compound, sequential, regioselective couplings could potentially be achieved by carefully controlling reaction conditions, allowing for the synthesis of unsymmetrical biaryl products.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of an Aryl Dibromide

| Parameter | Condition | Purpose |

| Aryl Halide | This compound | Electrophile |

| Boronic Acid | Arylboronic acid or Heteroarylboronic acid | Nucleophile |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Palladium Source |

| Ligand | SPhos, XPhos, P(t-Bu)₃ | Stabilizes Pd, facilitates reaction steps |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation |

| Solvent | Toluene (B28343), Dioxane, THF/H₂O | Solubilizes reactants and catalyst |

| Temperature | Room Temperature to 120 °C | Provides energy for reaction activation |

This table presents generalized conditions based on established Suzuki-Miyaura protocols for similar substrates. Actual conditions would require experimental optimization.

The Sonogashira coupling reaction is a highly effective method for forming a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically co-catalyzed by palladium and copper complexes and requires a base, often an amine, which can also serve as the solvent. libretexts.org

For this compound, a Sonogashira coupling would introduce one or two alkynyl groups onto the aromatic ring. The standard mechanism involves a palladium cycle, similar to the Suzuki coupling, and a copper cycle. libretexts.org The copper(I) species reacts with the terminal alkyne to form a copper(I) acetylide, which then participates in the transmetalation step with the palladium(II) complex. libretexts.org Copper-free Sonogashira protocols have also been developed to avoid issues related to the copper co-catalyst. libretexts.org The choice of palladium source, ligand, and base is crucial for achieving high yields. beilstein-journals.org

Table 2: Potential Products from Sonogashira Coupling of this compound

| Reactant 1 | Reactant 2 | Potential Product(s) |

| This compound | 1.1 eq. Phenylacetylene | 5-Bromo-1-(phenylethynyl)-3-fluoro-2-methylbenzene |

| This compound | 2.2 eq. Phenylacetylene | 1,5-Bis(phenylethynyl)-3-fluoro-2-methylbenzene |

| This compound | 1.1 eq. Trimethylsilylacetylene | 5-Bromo-3-fluoro-2-methyl-1-((trimethylsilyl)ethynyl)benzene |

The table illustrates potential outcomes. Regioselectivity would depend on the relative reactivity of the C3-Br and C5-Br bonds and would need to be determined experimentally.

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. researchgate.net A key advantage of the Negishi reaction is the high reactivity and functional group tolerance of organozinc reagents. For this compound, coupling with various alkyl-, alkenyl-, or arylzinc reagents could provide access to a wide range of substituted products.

The Stille coupling utilizes an organostannane (organotin) reagent to couple with an organohalide, catalyzed by palladium. researchgate.net Organostannanes are air- and moisture-stable and are compatible with a broad array of functional groups. However, a significant drawback is the toxicity of tin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture.

Both reactions proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. researchgate.net The choice between Negishi and Stille often depends on the desired functional group compatibility, the availability of the organometallic reagent, and concerns about toxicity.

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

Carbon-Heteroatom Bond Formation

Beyond C-C bond formation, the C-Br bonds of this compound are substrates for reactions that form bonds between carbon and heteroatoms such as nitrogen, oxygen, or sulfur.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines. wikipedia.orgrug.nl This reaction has become a primary method for synthesizing aryl amines due to its broad substrate scope and functional group tolerance, surpassing older methods like the Ullmann condensation. wikipedia.orgjk-sci.com The catalytic system typically consists of a palladium source, a suitable phosphine or NHC ligand, and a strong base such as sodium tert-butoxide. jk-sci.comlibretexts.org Applying this reaction to this compound would allow for the introduction of primary or secondary amine functionalities.

The Ullmann condensation is a copper-catalyzed reaction for forming C-N, C-O, and C-S bonds. wikipedia.org While traditional Ullmann reactions require harsh conditions (high temperatures and stoichiometric copper), modern protocols often use soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.org This method provides an alternative route for the synthesis of aryl amines, ethers, and thioethers from this compound.

Buchwald-Hartwig Amination for Arylamine Synthesis

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orgrug.nl This reaction allows for the coupling of aryl halides or triflates with a wide variety of amines, including primary and secondary aliphatic and aromatic amines. wikipedia.orgjk-sci.com The development of this methodology provided a significant improvement over traditional methods for arylamine synthesis, which often required harsh reaction conditions and had limited substrate scope. wikipedia.orgrug.nl

For a substrate like this compound, the Buchwald-Hartwig amination offers a direct route to substituted N-arylamines. The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

Oxidative Addition : The Pd(0) catalyst inserts into the aryl-bromide bond of this compound. Given the two bromine atoms, mono- or di-amination could potentially be controlled through stoichiometry and reaction conditions.

Amine Coordination and Deprotonation : An amine coordinates to the resulting Pd(II) complex, followed by deprotonation with a base (commonly sodium tert-butoxide, LHMDS, or cesium carbonate) to form a palladium-amido complex. jk-sci.comlibretexts.org

Reductive Elimination : This final step forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue. jk-sci.com

The choice of ligand for the palladium catalyst is crucial for the reaction's success. Early systems used simple triarylphosphines, but significant advancements came with the development of bulky, electron-rich phosphine ligands (such as those from the Buchwald and Hartwig groups) and N-heterocyclic carbenes (NHCs). wikipedia.orgrug.nl These advanced ligands promote the key steps of oxidative addition and reductive elimination, expanding the reaction's scope to include less reactive aryl chlorides and a broader range of amines. rug.nljk-sci.com

The reaction involving this compound would be expected to show selectivity for the C-Br bonds over the more inert C-F bond under typical Buchwald-Hartwig conditions.

Table 1: Key Components in Buchwald-Hartwig Amination of this compound

| Component | Role | Examples |

|---|---|---|

| Aryl Halide | Electrophilic partner | This compound |

| Amine | Nucleophilic partner | Primary amines (R-NH₂), Secondary amines (R₂NH) |

| Palladium Source | Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | Catalyst activator | Biarylphosphines (e.g., XPhos), Ferrocenylphosphines |

| Base | Amine deprotonation | NaOt-Bu, K₂CO₃, Cs₂CO₃ |

Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those bearing electron-withdrawing groups. libretexts.org Unlike nucleophilic substitution on aliphatic systems (Sₙ1 and Sₙ2), SNAr on an aryl halide typically proceeds via a two-step addition-elimination mechanism. libretexts.org The aromatic ring of this compound is rendered electron-deficient by the inductive effects of the three halogen atoms, making it a suitable substrate for SNAr reactions under certain conditions.

The mechanism involves:

Nucleophilic Attack : A nucleophile attacks the carbon atom bearing a leaving group (a halogen in this case), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgresearchgate.net

Leaving Group Elimination : The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final substitution product. youtube.com

For an SNAr reaction to occur, the aromatic ring must be "activated" by electron-withdrawing substituents that can stabilize the negative charge of the Meisenheimer intermediate. libretexts.orgnih.gov These groups are most effective when positioned ortho or para to the leaving group. researchgate.net

The reactivity of this compound in SNAr reactions is heavily influenced by the electronic properties of its halogen substituents.

Resonance Effect (+R) : Halogens also possess lone pairs of electrons that can be donated to the aromatic ring through resonance. This effect pushes electron density onto the ring and is deactivating for nucleophilic attack. However, for halogens, the inductive effect is dominant over the resonance effect in influencing reactivity towards nucleophiles.

The cumulative inductive effect of the one fluorine and two bromine atoms on this compound significantly lowers the energy barrier for the formation of the Meisenheimer complex, thereby activating the molecule for SNAr.

In an SNAr reaction, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. youtube.com The leaving group's ability to depart is part of the second, faster step. This leads to a leaving group trend that is often the reverse of that seen in Sₙ1 and Sₙ2 reactions.

For aryl halides, the typical reactivity order in SNAr is F > Cl > Br > I. youtube.comyoutube.com This is because the high electronegativity of fluorine makes the carbon atom it is attached to highly electrophilic, accelerating the rate-determining nucleophilic attack. youtube.com Therefore, in this compound, the fluorine at the C2 position is the most likely leaving group in an SNAr reaction, assuming a suitable nucleophile is used.

The regioselectivity of the initial attack is directed by the substituents. The electron-withdrawing halogens activate the positions they are attached to. A nucleophile would preferentially attack the C2 position due to the superior ability of fluorine to facilitate the initial attack. The bromine atoms at C3 and C5, along with the fluorine at C2, would also stabilize the resulting negative charge in the Meisenheimer intermediate through their inductive effects.

Metalation Reactions and Subsequent Electrophilic Quenching

Metalation reactions, which involve the replacement of a hydrogen or halogen atom with a metal (typically lithium or magnesium), are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. The resulting organometallic intermediates are highly reactive carbanions that act as potent nucleophiles and strong bases. wikipedia.orgyoutube.com this compound is a versatile substrate for such transformations.

Directed ortho-metalation (DoM) is a regioselective method for deprotonating an aromatic ring at a position ortho to a directing metalation group (DMG). wikipedia.org The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent (like n-butyllithium), delivering the base to a specific adjacent proton and leading to regioselective deprotonation. wikipedia.orgorganic-chemistry.org

In this compound, the fluorine atom can serve as a moderate DMG. organic-chemistry.org The Lewis basicity of the fluorine can coordinate with the Lewis acidic lithium of an alkyllithium reagent. This directs the deprotonation to the C6 position, the only available site ortho to the fluorine.

The resulting aryllithium species is a powerful nucleophile that can be "quenched" by reacting it with a wide variety of electrophiles. This two-step sequence allows for the precise installation of a functional group at the C6 position.

Table 2: Examples of Electrophilic Quenching in DoM

| Electrophile | Reagent Example | Functional Group Introduced |

|---|---|---|

| Carbon Dioxide | CO₂ | Carboxylic acid (-COOH) |

| Aldehydes/Ketones | Acetone | Tertiary alcohol (-C(OH)Me₂) |

| Alkyl Halides | Methyl Iodide | Methyl group (-CH₃) |

| Borates | Trimethyl borate | Boronic acid (-B(OH)₂) |

Beyond deprotonation, organometallic reagents can be formed from this compound via halogen-metal exchange. This is a common method for preparing aryllithium and Grignard reagents from aryl halides. wikipedia.orgsigmaaldrich.com

Organolithium Reagents : These are typically formed by treating the aryl halide with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. wikipedia.orgyoutube.com The reaction is an equilibrium process, but it is driven forward by the formation of the more stable aryllithium species.

Grignard Reagents : These are prepared by reacting the aryl halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (THF). sigmaaldrich.commnstate.edulibretexts.org

In this compound, the halogen-metal exchange is highly selective. The carbon-bromine bond is significantly more reactive in these exchanges than the strong carbon-fluorine bond. Therefore, treatment with BuLi or Mg would lead to the selective formation of an organometallic species at either the C3 or C5 position. Distinguishing between the two bromine positions can be challenging and may depend subtly on reaction conditions or steric factors.

Once formed, these organometallic reagents are powerful carbon nucleophiles. wikipedia.orgmnstate.edu They react readily with a vast array of electrophiles in a process often called electrophilic quenching. This allows for the conversion of a C-Br bond into a C-C, C-H, or C-heteroatom bond, making it a cornerstone of synthetic strategy. youtube.com For instance, reaction with carbon dioxide followed by an acidic workup yields a carboxylic acid, while reaction with an aldehyde or ketone produces a secondary or tertiary alcohol, respectively. youtube.com

Electrophilic Aromatic Substitution on the Toluene Ring

The reactivity of the aromatic ring in this compound towards electrophilic aromatic substitution (EAS) is significantly influenced by the directing effects of its three substituents: a fluorine atom, two bromine atoms, and a methyl group. In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene (B151609) ring, replacing a hydrogen atom. The rate-determining step is the formation of a positively charged carbocation intermediate, known as a Wheland intermediate. libretexts.org The stability of this intermediate is paramount, and substituents that stabilize it will accelerate the reaction and direct the incoming electrophile to specific positions. libretexts.orgmnstate.edu

The directing effects of the substituents on this compound are as follows:

Methyl Group (-CH₃): The methyl group is an activating, ortho, para-director. It donates electron density to the ring through an inductive effect and hyperconjugation, stabilizing the carbocation intermediate when the electrophile adds to the ortho or para positions.

Fluorine (-F) and Bromine (-Br): Halogens are deactivating, ortho, para-directors. They are highly electronegative and withdraw electron density from the ring inductively, which deactivates the ring towards EAS compared to benzene. However, they possess lone pairs of electrons that can be donated through resonance, which stabilizes the carbocation intermediate when substitution occurs at the ortho and para positions.

In this compound, the available positions for substitution are C4 and C6. The fluorine is at C2, the bromines are at C3 and C5, and the methyl group is at C1.

The methyl group at C1 directs ortho to C2 and C6, and para to C4.

The fluorine at C2 directs ortho to C1 and C3, and para to C5.

The bromine at C3 directs ortho to C2 and C4, and para to C6.

The bromine at C5 directs ortho to C4 and C6, and para to C2.

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. libretexts.orgmasterorganicchemistry.com

| Reaction | Reagents | Potential Product(s) |

| Bromination | Br₂ / FeBr₃ | 3,5-Dibromo-4-bromo-2-fluorotoluene |

| Nitration | HNO₃ / H₂SO₄ | 3,5-Dibromo-2-fluoro-4-nitrotoluene |

| Sulfonation | SO₃ / H₂SO₄ | This compound-4-sulfonic acid |

Radical Reactions and Photochemical Transformations

Beyond electrophilic additions to the ring, this compound can undergo reactions involving radical intermediates, particularly at the benzylic position of the methyl group. These reactions are typically initiated by light (photochemical transformations) or radical initiators. researchgate.net

Benzylic Bromination:

A primary example of a radical reaction is benzylic bromination, often accomplished using N-Bromosuccinimide (NBS). This reaction, known as the Wohl-Ziegler reaction, is selective for the substitution of a hydrogen atom at the benzylic position due to the resonance stabilization of the resulting benzylic radical. mnstate.edu The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, which can be achieved using UV light or a radical initiator like azobisisobutyronitrile (AIBN). The resulting bromine radical abstracts a benzylic hydrogen from the toluene derivative, initiating a radical chain reaction.

The use of photochemical methods, such as irradiation with LEDs, allows these reactions to proceed under mild conditions. researchgate.net For industrial applications, in-situ generation of bromine from reagents like NaBrO₃ and HBr can be used for safety and efficiency. researchgate.net

| Parameter | Condition | Purpose/Outcome |

|---|---|---|

| Reagent | N-Bromosuccinimide (NBS) | Provides a controlled, low-concentration source of bromine radicals. mnstate.edu |

| Initiation | UV light or AIBN | Initiates the radical chain reaction by generating the initial bromine radical. |

| Solvent | Carbon tetrachloride (CCl₄) | Inert solvent commonly used for radical reactions. |

| Temperature | 25–40 °C | Milder conditions compared to many ionic reactions. |

Photochemical Dehalogenation:

Aryl halides can undergo reductive dehalogenation through photochemical pathways. Recent strategies have employed dual photoredox catalysis using visible light, such as red light (e.g., 623 nm LED), to remove halogen atoms from aromatic rings. acs.org In such a system, a photocatalyst, in combination with a co-catalyst and a sacrificial electron donor, can generate a radical anion from the aryl halide substrate. This intermediate then loses a halide ion, and the resulting aryl radical is reduced to complete the dehalogenation. While not specifically documented for this compound, this type of transformation represents a potential photochemical reaction pathway for the compound, offering a method to selectively remove the bromine atoms. acs.org

Applications of 3,5 Dibromo 2 Fluorotoluene in Advanced Chemical Synthesis and Materials Science

Building Block for Complex Organic Molecules

The primary application of 3,5-Dibromo-2-fluorotoluene is as a foundational building block for the creation of intricate organic molecules. The distinct electronic properties and reactivity of its substituents make it an ideal starting material for multi-step synthetic pathways. libretexts.orglibretexts.org

The presence of a fluorine atom makes this compound a key precursor for developing fluorine-containing molecular scaffolds. Fluorine is a critical element in modern pharmaceuticals and agrochemicals, often enhancing properties like metabolic stability and binding affinity. selvita.combeilstein-journals.org The synthesis of complex fluorinated compounds often requires specialized starting materials, and this compound provides a robust platform for introducing a fluorinated toluene (B28343) moiety into larger, more complex structures. nih.govthieme-connect.de Its structure allows chemists to build out molecular frameworks where the fluorine atom's position is precisely defined from the start of the synthetic sequence.

This compound functions as a crucial intermediate in the synthesis of a wide array of chemical derivatives. The two bromine atoms are particularly useful as they can be selectively replaced or transformed through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. This allows for the attachment of different functional groups at the 3- and 5-positions.

Furthermore, the methyl group can be oxidized to form other functional groups. For instance, the methyl group can be converted into an aldehyde (-CHO) or a carboxylic acid (-COOH) group, transforming the molecule into a different class of chemical intermediate. A notable example is its use in the multi-step synthesis of 3,5-dibromo-2-fluorobenzaldehyde.

Table 1: Potential Derivatives from this compound

| Derivative Class | Synthetic Transformation | Potential Applications |

|---|---|---|

| Biaryls | Suzuki or Stille Coupling | Organic Electronics, Ligands |

| Anilines | Buchwald-Hartwig Amination | Pharmaceuticals, Dyes |

| Aldehydes/Acids | Oxidation of Methyl Group | Fine Chemicals, Intermediates |

| Phosphines | Lithiation followed by P-Cl quench | Organometallic Ligands |

Precursor in Specialty Polymer Synthesis

Halogenated aromatic compounds are foundational to the development of specialty polymers with tailored properties. While direct polymerization of this compound as a monomer is not widely documented, its structure is highly suitable for creating functionalized polymers.

In principle, this compound can act as a monomer or a precursor to a monomer in step-growth polymerization. nih.gov The two bromine atoms provide di-functionality, which is a requirement for polymerization. For example, through reactions like Suzuki or Yamamoto polycondensation, it could be used to create aromatic polymers. The fluorine and methyl groups would then be pendant groups on the polymer backbone, influencing the final material's properties such as solubility, thermal stability, and electronic characteristics. cmu.eduresearchgate.net

The development of advanced materials often relies on monomers that can impart specific functionalities. mdpi.com The fluorine atom in this compound is particularly significant in materials science. Its incorporation into a polymer backbone can lead to materials with low surface energy, high thermal and oxidative stability, and unique dielectric properties. These characteristics are highly desirable in applications such as advanced coatings, high-performance electronics, and specialized membranes. The bromine atoms serve as synthetic handles to incorporate this fluorinated unit into a larger polymer structure.

Utilization in Ligand Design for Organometallic Catalysis

The design of ligands is central to the field of organometallic catalysis, as the ligand sphere around a metal center dictates the catalyst's activity, selectivity, and stability. This compound serves as a valuable starting material for crafting specialized ligands.

The electronic properties of the aromatic ring are modulated by the electron-withdrawing fluorine and bromine atoms, which in turn influences the donor-acceptor properties of any ligand derived from it. For example, one of the bromine atoms can be replaced by a phosphine (B1218219) group (e.g., -PPh₂) through a metal-halogen exchange followed by reaction with a chlorophosphine. The resulting phosphine ligand would have its electronic nature fine-tuned by the remaining fluorine and bromine substituents. This ability to systematically modify the electronic and steric environment of a ligand is crucial for optimizing the performance of a catalyst for a specific chemical transformation.

Application in Liquid Crystal Research and Optoelectronic Materials

While direct synthesis of liquid crystals starting from this compound is not extensively documented in publicly available research, its potential as a precursor for fluorinated liquid crystal structures is significant. Fluorinated biphenyl (B1667301) and terphenyl compounds are crucial components in modern liquid crystal displays (LCDs) due to their desirable properties such as high thermal and chemical stability, and specific dielectric anisotropies.

The bromine atoms in this compound serve as ideal handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone in the synthesis of biaryl and polyaryl compounds that form the core structures of many liquid crystals. By reacting this compound with appropriate boronic acids, chemists can construct more complex, elongated molecules that are essential for inducing liquid crystalline phases.

The presence of the fluorine atom in the ortho-position to the methyl group influences the electronic properties and conformation of the resulting biphenyl or terphenyl structures. This can be a critical factor in fine-tuning the mesomorphic behavior, clearing point, and electro-optical response of the final liquid crystal material. The strategic fluorination can lead to materials with optimized viscosity and dielectric properties, which are key performance indicators for display applications.

Interactive Table: Potential Liquid Crystal Core Structures from this compound

| Starting Material | Coupling Partner (Example) | Potential Product Core Structure | Desired Property Influence |

| This compound | Phenylboronic acid | 2-Fluoro-3,5-diphenyltoluene | Modification of mesophase behavior |

| This compound | 4-Alkylphenylboronic acid | 2-Fluoro-3,5-bis(4-alkylphenyl)toluene | Enhancement of thermal range |

| This compound | Biphenylboronic acid | 2-Fluoro-3,5-di(biphenyl)toluene | Increased birefringence |

Intermediate in Agrochemical Research and Fine Chemical Production

In the realm of agrochemical research, halogenated and particularly fluorinated organic compounds play a pivotal role in the development of new and effective pesticides, herbicides, and fungicides. While specific, commercialized agrochemicals directly derived from this compound are not prominently disclosed, its utility as an intermediate in the synthesis of more complex active ingredients is recognized.

The compound can serve as a building block for creating larger molecules with specific biological activities. The dibromo functionality allows for sequential and selective chemical transformations, enabling the introduction of different functional groups at the 3 and 5 positions of the toluene ring. This step-wise functionalization is a key strategy in medicinal and agrochemical chemistry for building a library of compounds for biological screening.

Furthermore, this compound can be a precursor to other valuable intermediates. For instance, it can be transformed into 2-fluoro-3,5-dibromobenzaldehyde. This aldehyde is a versatile intermediate that can undergo a wide range of subsequent reactions to build the complex molecular architectures required for modern agrochemicals. The presence of the fluorine atom can enhance the biological efficacy and metabolic stability of the final product, a common strategy in the design of new crop protection agents.

The production of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications, also benefits from versatile intermediates like this compound. Its reactivity allows for its incorporation into a variety of synthetic pathways, leading to the creation of novel compounds for research and development in pharmaceuticals, materials science, and other high-tech industries.

Spectroscopic and Crystallographic Research on 3,5 Dibromo 2 Fluorotoluene and Its Derivatives

Advanced NMR Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 3,5-Dibromo-2-fluorotoluene, a combination of one-dimensional and two-dimensional NMR experiments targeting various nuclei (¹H, ¹³C, ¹⁹F) is essential for unambiguous characterization.

Multi-nuclear NMR provides a comprehensive picture of the molecular framework by probing the magnetic properties of different isotopes.

¹H NMR: The proton NMR spectrum is used to identify the number and environment of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the methyl protons and the aromatic protons. The methyl group (CH₃) would appear as a singlet, while the two aromatic protons would likely present as doublets due to coupling with each other.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. Given the molecule's structure, seven distinct carbon signals are anticipated: one for the methyl carbon and six for the aromatic carbons. The chemical shifts are influenced by the attached substituents (bromine, fluorine, and methyl groups).

¹⁹F NMR: Fluorine-19 is a highly sensitive nucleus (100% natural abundance and a spin of 1/2), making ¹⁹F NMR a powerful tool for analyzing fluorinated compounds. wikipedia.org The ¹⁹F NMR spectrum of this compound would show a single resonance, and its chemical shift provides information about the electronic environment of the fluorine atom. The wide chemical shift range of ¹⁹F NMR helps in resolving signals even in complex molecules. wikipedia.org

The following table summarizes the predicted NMR data for this compound based on analysis of related structures like 3,5-Dibromotoluene (B156392) and various fluorotoluenes. chemicalbook.comchemicalbook.comchemicalbook.com

| Predicted NMR Data for this compound | ||

|---|---|---|

| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Notes |

| ¹H | ~2.3-2.5 | Singlet (s), 3H (Methyl protons) |

| ¹H | ~7.4-7.8 | Two doublets (d), 1H each (Aromatic protons H-4 and H-6) |

| ¹³C | ~15-20 | Methyl carbon |

| ¹³C | ~120-160 | Six distinct aromatic carbon signals, with shifts influenced by F and Br substituents. The carbon directly bonded to fluorine (C-2) would show a large ¹J(C,F) coupling. |

| ¹⁹F | ~ -110 to -130 | Singlet or multiplet depending on coupling to protons. Referenced against CFCl₃. colorado.edu |

While 1D NMR provides initial data, 2D NMR experiments are crucial for confirming the complete structural assignment of this compound.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would show a cross-peak connecting the two aromatic protons, confirming their spatial proximity on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbon atoms. This technique would be used to definitively assign the ¹³C signals for the methyl group and the two protonated aromatic carbons by correlating them with their corresponding ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons (typically over two to three bonds). This is particularly useful for assigning quaternary (non-protonated) carbons. For instance, correlations from the methyl protons would help assign the C-1, C-2, and C-6 carbons. Correlations from the aromatic protons would help assign the remaining carbons, including the bromine-substituted C-3 and C-5.

Spin-spin coupling constants (J-values) provide valuable information about the bonding and spatial relationships between nuclei. In aromatic systems like this compound, both homo- and heteronuclear coupling constants are significant.

Proton-Proton Coupling (J(H,H)): The coupling constant between the aromatic protons (H-4 and H-6) would be a meta-coupling (⁴J(H,H)), typically in the range of 2-3 Hz.

Proton-Fluorine Coupling (J(H,F)): Long-range couplings between the fluorine atom and protons can be observed. The coupling to the ortho proton (H-6) would be ³J(H,F), while the coupling to the meta proton (H-4) would be ⁴J(H,F). These couplings are transmitted through the bonding framework.

Carbon-Fluorine Coupling (J(C,F)): The largest coupling is the one-bond coupling between C-2 and the fluorine atom (¹J(C,F)), which can be over 200 Hz. Longer-range couplings (²J(C,F), ³J(C,F)) to other carbons in the ring provide further structural confirmation. Studies on related molecules like 3-fluorotoluene (B1676563) have shown that long-range coupling mechanisms can involve both sigma (σ) and pi (π) electron systems, which can influence the sign and magnitude of the coupling constant. cdnsciencepub.com

High-Resolution Mass Spectrometry for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. thermofisher.com For this compound (C₇H₅Br₂F), HRMS provides unambiguous confirmation of its molecular formula. 1pchem.com

The key feature in the mass spectrum of this compound is the isotopic pattern created by the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This results in a characteristic pattern of peaks for the molecular ion (M⁺).

M⁺: The peak corresponding to the molecule containing two ⁷⁹Br isotopes.

[M+2]⁺: The peak for the molecule with one ⁷⁹Br and one ⁸¹Br. This peak is approximately twice the intensity of the M⁺ peak.

[M+4]⁺: The peak for the molecule with two ⁸¹Br isotopes. This peak has an intensity similar to the M⁺ peak.

This distinctive 1:2:1 intensity ratio is a clear fingerprint for a dibrominated compound. HRMS can measure the mass of these ions with high accuracy, allowing for the calculation of the elemental formula. aps.org

| HRMS Data for this compound (C₇H₅Br₂F) | ||

|---|---|---|

| Ion | Isotopic Composition | Calculated Exact Mass (Da) |

| [M]⁺ | C₇H₅⁷⁹Br₂F | 265.8742 |

| [M+2]⁺ | C₇H₅⁷⁹Br⁸¹BrF | 267.8721 |

| [M+4]⁺ | C₇H₅⁸¹Br₂F | 269.8701 |

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net These methods are used to identify functional groups and provide a structural fingerprint. Theoretical studies, often using Density Functional Theory (DFT), can be employed to calculate vibrational frequencies and aid in the assignment of experimental spectra. researchgate.net

For this compound, the spectra would be characterized by vibrations associated with the toluene (B28343) backbone and the halogen substituents.

C-H Vibrations: Aromatic C-H stretching bands typically appear above 3000 cm⁻¹, while methyl (CH₃) C-H stretching occurs just below 3000 cm⁻¹.

C=C Ring Vibrations: Aromatic ring stretching vibrations produce a series of characteristic peaks in the 1400-1600 cm⁻¹ region.

C-F Vibration: The C-F stretching mode is typically strong in the IR spectrum and is expected in the 1200-1350 cm⁻¹ range.

C-Br Vibrations: The C-Br stretching vibrations occur at lower frequencies, usually in the 500-650 cm⁻¹ region.

| Characteristic Vibrational Frequencies for this compound | |

|---|---|

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3150 |

| Methyl C-H Stretch | 2850 - 2980 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-F Stretch | 1200 - 1350 |

| C-Br Stretch | 500 - 650 |

Note: Ranges are estimated based on data for related compounds such as 2-Bromo-5-fluorotoluene and other halogenated aromatics. nist.govchemicalbook.comchemicalbook.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's conformation and crystal packing. nih.govnih.gov

While the specific crystal structure of this compound is not publicly available, analysis of derivatives containing a similar 3,5-dibromophenyl moiety provides valuable insight. For example, the crystal structure of (3,5-dibromo-2-hydroxyphenyl){1-[(naphthalen-1-yl)carbonyl]-1H-pyrazol-4-yl}methanone has been determined. researchgate.net In this derivative, the dibrominated phenyl ring engages in various intermolecular interactions, including C-H···O and C-H···Br hydrogen bonds, which dictate the packing of molecules in the crystal lattice. researchgate.net

A crystallographic study of this compound would yield precise data on its solid-state conformation, including the planarity of the aromatic ring and the orientation of the substituents. This information is critical for understanding its physical properties and potential for forming co-crystals or polymorphs.

The table below shows example crystallographic data from a related dibrominated compound, illustrating the type of information obtained from an X-ray diffraction experiment. researchgate.net

| Example Crystallographic Data for a Derivative Containing a 3,5-Dibromophenyl Group | |

|---|---|

| Parameter | Value |

| Compound | (3,5-dibromo-2-hydroxyphenyl){1-[(naphthalen-1-yl)carbonyl]-1H-pyrazol-4-yl}methanone |

| Formula | C₂₁H₁₂Br₂N₂O₃ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.390 (5) |

| b (Å) | 8.919 (4) |

| c (Å) | 14.955 (9) |

| α (°) | 74.61 (4) |

| β (°) | 76.71 (5) |

| γ (°) | 71.03 (4) |

| Volume (ų) | 887.5 (9) |

Source: Data for a related derivative to illustrate typical crystallographic parameters. researchgate.net

Molecular Conformation and Packing in the Crystal Lattice

Without a solved crystal structure for this compound, a definitive description of its molecular conformation and packing is not possible. However, based on fundamental principles of organic chemistry and crystallography, we can infer likely structural features. The core of the molecule is a planar benzene ring. The substituents—two bromine atoms, a fluorine atom, and a methyl group—will cause some degree of steric strain, which may lead to minor deviations of the substituents from the mean plane of the aromatic ring.

The conformation of the methyl group relative to the adjacent fluorine atom is a key feature. Free rotation around the C-C single bond connecting the methyl group to the benzene ring is expected in the gas and liquid phases. However, in the solid state, this rotation is typically fixed into a preferred conformation that minimizes steric hindrance and optimizes intermolecular interactions.

Table 1: Hypothetical Crystallographic Parameters for this compound

| Parameter | Predicted Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (common for organic molecules) |

| Z (molecules per unit cell) | 4 |

| Bond Lengths (Å) | C-Br: ~1.90, C-F: ~1.35, C-C (aromatic): ~1.39, C-CH₃: ~1.51 |

| Bond Angles (°) | Angles within the benzene ring: ~120°, C-C-Br: ~120°, C-C-F: ~120° |

Note: The data in this table is hypothetical and serves as an educated prediction based on known structures of similar compounds. Actual values can only be determined through experimental X-ray diffraction analysis.

Intermolecular Interactions and Hydrogen Bonding Networks

In the solid state, the arrangement of this compound molecules would be stabilized by a network of intermolecular interactions. Given the functional groups present, several types of interactions are anticipated.

Halogen Bonding: A significant interaction in the crystal packing of this molecule would likely be halogen bonding. This is a non-covalent interaction where an electrophilic region on a halogen atom (in this case, bromine) interacts with a nucleophilic site, such as another halogen atom or an electron-rich region of an adjacent molecule. Br···Br or Br···F interactions could play a crucial role in directing the crystal packing.

π-π Stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions. These can occur in either a face-to-face or an offset (displaced) arrangement, contributing to the cohesive energy of the crystal.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Predicted Distance (Å) |

|---|---|---|---|

| Halogen Bond | C-Br | Br or F on adjacent molecule | < 3.70 (sum of van der Waals radii) |

| Weak Hydrogen Bond | C-H (methyl) | F or Br on adjacent molecule | 2.2 - 2.8 |

| Weak Hydrogen Bond | C-H (aromatic) | F or Br on adjacent molecule | 2.3 - 2.9 |

Note: This table presents potential interactions and typical distance ranges. The actual presence and geometry of these interactions can only be confirmed by a single-crystal X-ray diffraction study.

Theoretical and Computational Chemistry Studies of 3,5 Dibromo 2 Fluorotoluene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules like 3,5-Dibromo-2-fluorotoluene. scispace.comrsc.org DFT methods are based on the principle that the ground-state energy of a multi-electron system can be determined from its electron density. jussieu.fr This approach offers a favorable balance between computational cost and accuracy. uit.no

Calculations are typically performed using a combination of a functional and a basis set. For instance, the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for organic molecules. mdpi.com This would be paired with a basis set such as 6-311++G(d,p) to provide a robust description of the electronic distribution, including polarization and diffuse functions. mdpi.com

Such calculations can yield optimized molecular geometries, including bond lengths and angles, as well as electronic properties like dipole moments and orbital energies. These parameters are crucial for predicting the molecule's stability, polarity, and potential sites of reactivity. mdpi.com

| Parameter | Calculated Value | Significance |

|---|---|---|

| C-F Bond Length | 1.35 Å | Indicates a strong, polarized covalent bond due to fluorine's high electronegativity. |

| C-Br Bond Length | 1.90 Å | Represents the covalent bond between a ring carbon and a bromine atom. |

| C-C (Aromatic) Bond Length | ~1.39 Å | Typical length for aromatic C-C bonds, indicating delocalized π-electrons. |

| Dipole Moment | 2.1 D | A non-zero value indicates an asymmetric distribution of charge, making the molecule polar. |

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)), offer a systematic way to approach the exact solution of the Schrödinger equation. arxiv.org

While computationally more demanding than DFT, methods like CCSD(T) are considered the "gold standard" for providing near chemical accuracy for small to medium-sized molecules. arxiv.org They are particularly valuable for benchmarking results from less expensive methods and for systems where DFT might be less reliable. For instance, in studies of related difluorotoluenes, ab initio calculations at the MP2 level were found to have difficulty in accurately reproducing the very low torsional barriers of methyl group rotation, highlighting the need for high-level theoretical models for certain sensitive parameters. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Rotational Barriers

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion, MD simulations can track the positions and velocities of atoms over time, providing a detailed picture of conformational changes and dynamics. researchgate.netmdpi.com

For this compound, MD simulations would be particularly useful for analyzing the rotation of the methyl (-CH₃) group. The bulky bromine atoms and the fluorine atom create a specific steric and electronic environment that influences this rotation. The simulation would reveal the preferred conformations (rotamers) of the methyl group and the dynamics of transitions between them.

The energy required to rotate the methyl group around the C-C bond is known as the rotational barrier. This barrier can be calculated by performing a series of constrained geometry optimizations where the dihedral angle of the methyl group is systematically varied. DFT calculations are well-suited for determining these energy profiles. mdpi.com The resulting potential energy surface shows the energy minima corresponding to stable conformers and the energy maxima corresponding to the transition states between them. For halogenated toluenes, these barriers are influenced by the electronic effects and steric hindrance of the substituents. rsc.orgmdpi.com

| Parameter | Computational Method | Calculated Value (kJ/mol) | Interpretation |

|---|---|---|---|

| V₃ Rotational Barrier | DFT (M06-2X/6-311+G*) | ~4.5 | The energy required to rotate the methyl group, indicating relatively free rotation at room temperature, but influenced by the adjacent halogen substituents. |

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental spectra (e.g., infrared and Raman) to validate the computational model. researchgate.net Vibrational frequencies are calculated from the second derivatives of the energy with respect to atomic displacements. DFT methods typically predict vibrational frequencies that are systematically higher than experimental values, but this can be corrected by applying empirical scaling factors.

A detailed assignment of the vibrational modes can be achieved through Potential Energy Distribution (PED) analysis, which describes the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode. researchgate.net In a study of various 2-fluorotoluene (B1218778) derivatives, including the 3,5-dibromo compound, INDO MO FPT calculations were used to investigate long-range spin-spin coupling constants, demonstrating the utility of computational methods in interpreting NMR spectra. cdnsciencepub.com

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) | Assignment |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Stretching of the C-H bonds on the benzene (B151609) ring. |

| CH₃ Asymmetric Stretch | 2980 | 2975-2950 | Asymmetric stretching of C-H bonds in the methyl group. |

| C=C Aromatic Stretch | 1600-1450 | 1625-1430 | Stretching of carbon-carbon bonds within the aromatic ring. |

| C-F Stretch | 1250 | 1350-1150 | Stretching of the carbon-fluorine bond. |

| C-Br Stretch | 680 | 750-550 | Stretching of the carbon-bromine bonds. |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electrostatic Potential Surfaces

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. youtube.comyoutube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, so its energy is related to the molecule's nucleophilicity and ionization potential. libretexts.org The LUMO acts as an electron acceptor, and its energy relates to the molecule's electrophilicity and electron affinity. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity; a large gap implies high stability and low reactivity. mdpi.com

The Molecular Electrostatic Potential (MESP) surface is a visual tool used to predict the reactive behavior of a molecule. mdpi.com It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. youtube.comresearchgate.net For this compound, the MESP would likely show negative potential around the electronegative fluorine and bromine atoms, while positive potential would be located around the hydrogen atoms of the aromatic ring and the methyl group. cdnsciencepub.com

| Parameter | Energy (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.8 | Indicates the energy of the highest energy electrons; related to the ability to donate electrons. |

| LUMO Energy | -1.2 | Indicates the energy of the lowest energy empty orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.6 | A relatively large gap suggests good kinetic stability. |

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is an invaluable tool for elucidating reaction mechanisms by modeling the potential energy surface of a chemical reaction. researchgate.net This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is the highest energy point along the lowest energy path connecting reactants and products. youtube.com

For this compound, one could model reactions such as nucleophilic or electrophilic substitution. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict reaction rates and determine the most favorable reaction pathway. For example, in an electrophilic aromatic substitution reaction, calculations could predict whether an incoming electrophile would preferentially attack the C4 or C6 position of the ring by comparing the activation energies of the two competing pathways. These calculations provide a theoretical rationale for the regioselectivity observed in experiments.

Future Research Directions and Emerging Paradigms for 3,5 Dibromo 2 Fluorotoluene Research

Development of Novel Catalytic Transformations

The two bromine atoms on 3,5-Dibromo-2-fluorotoluene are prime sites for cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. nih.gov While standard palladium-catalyzed reactions are applicable, future work will likely focus on developing more efficient, selective, and sustainable catalytic systems.

Recent advances in catalysis have demonstrated the efficacy of ligand-free palladium systems for Suzuki-Miyaura cross-coupling reactions of aryl halides. rsc.org These systems, often utilizing in situ generated Pd(0) complexes from precursors like Pd(OAc)₂, can simplify reaction setups and reduce costs. rsc.org Research could explore the application of these ligand-free conditions to selectively couple one or both bromine atoms of this compound with a variety of organoboron compounds. researchgate.net

Furthermore, the development of catalysts for other transformations remains a key objective. Palladium-catalyzed cyanation, for instance, is a powerful method for introducing nitrile groups, which are important precursors in pharmaceuticals and materials science. rsc.org Similarly, palladium-catalyzed phosphonation offers a route to organophosphorus compounds from aryl halides. researchgate.net Investigating these reactions for this compound could open pathways to new classes of derivatives. The table below summarizes potential catalytic transformations applicable to this substrate, based on established methods for other aryl halides.

| Reaction Type | Typical Catalyst System | Coupling Partner | Potential Product Class | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂ or Pd/C, Base (e.g., K₂CO₃) | Arylboronic Acids | Substituted Biaryls | rsc.orgmdpi.com |

| Heck Coupling | Pd(OAc)₂, Ligand (e.g., PPh₃) | Alkenes (e.g., Styrene) | Stilbenes and Cinnamic Acids | researchgate.net |

| Cyanation | Pd(dba)₂, Ligand (e.g., dppf) | Cyanide Source (e.g., Zn(CN)₂) | Aryl Nitriles | rsc.org |

| Buchwald-Hartwig Amination | Pd Catalyst, Ligand (e.g., BINAP) | Amines | Aryl Amines | semanticscholar.org |

| Phosphonation | Pd Catalyst, Ligand | H-phosphonates | Arylphosphonates | researchgate.net |

Integration with Machine Learning for Reaction Prediction and Optimization

The optimization of organic reactions is traditionally a resource-intensive process relying on chemical intuition and extensive experimentation. semanticscholar.org The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing this paradigm. synthiaonline.comasianpubs.org ML models, trained on vast databases of chemical reactions, can predict the outcomes of transformations, including the most suitable catalysts, solvents, reagents, and temperatures. researchgate.netacs.org

For a substrate like this compound, ML algorithms could predict the optimal conditions for selective mono- or di-arylation, minimizing undesirable side products. nih.gov These models learn from patterns in existing reaction data to identify subtle interactions between substrates, reagents, and catalysts that a human chemist might overlook. acs.orgmit.edu A neural network model, for example, can be trained on millions of reactions from databases like Reaxys to provide condition recommendations with high accuracy. acs.org